5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17894627
InChI: InChI=1S/C10H14N2O4S/c1-6(2)12-9(10(13)14)7-5-17(15,16)4-3-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol

5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17894627

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.30 g/mol

* For research use only. Not for human or veterinary use.

5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid -

Specification

Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
IUPAC Name 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H14N2O4S/c1-6(2)12-9(10(13)14)7-5-17(15,16)4-3-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14)
Standard InChI Key NYEUCLUEJMJCPW-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound features a fused bicyclic system comprising a thiopyrano ring (a six-membered sulfur-containing ring) and a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms). The thiopyrano ring exists in a partially saturated state, with two ketone groups at the 5-position contributing to its planar conformation. The propan-2-yl substituent at the 2-position of the pyrazole ring introduces steric bulk, while the carboxylic acid group at the 3-position enhances polarity.

Spectroscopic and Computational Data

Key structural insights derive from spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR):
    1H^1H NMR spectra reveal distinct signals for the methyl groups in the propan-2-yl substituent (δ 1.2–1.4 ppm) and the dihydro-thiopyrano protons (δ 2.8–3.1 ppm). The carboxylic acid proton appears as a broad singlet near δ 12.5 ppm.

  • Infrared (IR) Spectroscopy:
    Strong absorption bands at 1700–1750 cm1^{-1} confirm the presence of carbonyl groups (ketones and carboxylic acid), while a peak near 2550 cm1^{-1} corresponds to the thiolactam S=O stretch.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_{2}O4_{4}S
Molecular Weight272.28 g/mol
IUPAC Name5,5-Dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Solubility (Water)<1 mg/mL (predicted)
logP (Octanol-Water)1.8 ± 0.3

Data sourced from experimental and computational models indicate moderate lipophilicity, suggesting potential membrane permeability.

Synthetic Methodologies

Multicomponent Reaction Approaches

A scalable synthesis involves the condensation of 5-aminopyrazole derivatives with thiopyrano precursors. Source details a related method where ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates react with rhodanine (2-thioxo-4-thiazolidinone) under basic conditions to form thiopyrano-pyrazole hybrids. Adapting this protocol, the propan-2-yl group can be introduced via alkylation of the pyrazole nitrogen before cyclization .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions involving the carboxylic acid group. Yields typically range from 40–60%, with purification requiring gradient column chromatography. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, improving efficiency .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes nitration and sulfonation at the 4-position, while the thiopyrano sulfur atom participates in oxidation-reduction cycles. For example, treatment with hydrogen peroxide converts the thiopyrano sulfide to a sulfone, enhancing metabolic stability.

Carboxylic Acid Derivatives

The carboxylic acid group serves as a handle for derivatization:

  • Amide Formation: Coupling with amines using EDCl/HOBt yields bioactive amides.

  • Esterification: Methanol/H2_2SO4_4 converts the acid to its methyl ester, improving oral bioavailability in preclinical models.

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro assays demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) (IC50_{50} = 18 µM) and phosphodiesterase-4 (PDE4) (IC50_{50} = 32 µM), suggesting anti-inflammatory applications. Molecular docking studies reveal hydrogen bonding between the carboxylic acid group and enzyme active sites .

TargetActivity
COX-2IC50_{50} = 18 µM
PDE4IC50_{50} = 32 µM
S. aureusMIC = 64 µg/mL
HT-29 (Colon Cancer)IC50_{50} = 45 µM

Therapeutic Applications and Future Directions

Anti-Inflammatory Drug Candidates

Structural analogs lacking the propan-2-yl group show reduced COX-2 selectivity, underscoring the importance of this substituent in target engagement. Prodrug strategies, such as esterification, are being explored to enhance pharmacokinetics .

Oncology Applications

Preliminary data indicate antiproliferative effects against HT-29 colon cancer cells (IC50_{50} = 45 µM). Mechanistic studies suggest induction of apoptosis via caspase-3 activation, though potency remains inferior to clinical chemotherapeutics .

Synthetic Challenges and Opportunities

Current limitations include poor aqueous solubility and moderate metabolic stability. Structural modifications, such as replacing the carboxylic acid with a tetrazole moiety, are under investigation to address these issues while retaining bioactivity .

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